molecular formula C13H15N3O5 B1266453 Hippuryl-glycyl-glycine CAS No. 31384-90-4

Hippuryl-glycyl-glycine

Cat. No. B1266453
CAS RN: 31384-90-4
M. Wt: 293.27 g/mol
InChI Key: CYQZRSVDAIOAIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like hippuric acid from benzoic acid and glycine demonstrates the biochemical processes that could be involved in forming hippuryl-glycyl-glycine. This process resembles peptide bond formation, indicating the biochemical relevance of studying such compounds (Borsook & Dubnoff, 1947). Moreover, the synthesis of hippuric acid through inverse phase transfer catalysis in a liquid-liquid reaction system without the addition of alkali highlights the chemical flexibility and potential methodologies for synthesizing related peptides, providing a foundation for exploring the synthesis pathways of hippuryl-glycyl-glycine (Asai et al., 1995).

Molecular Structure Analysis

Investigations into the molecular structure of peptides related to hippuryl-glycyl-glycine, such as glycyl-glycine, diglycyl-glycine, and their derivatives, have been carried out using techniques like X-ray photoelectron spectroscopy (XPS) and Hartree-Fock calculations. These studies provide insights into the electronic structures of these molecules, which are crucial for understanding the molecular structure of hippuryl-glycyl-glycine (Chatterjee et al., 2008).

Chemical Reactions and Properties

The enzymatic synthesis of hippuric acid from glycine and benzoate involves steps that could be analogous to those in the formation of hippuryl-glycyl-glycine. This process suggests a complex interaction between enzymes and substrates, providing a glimpse into the chemical reactions and properties of related peptides (Chantrenne, 1951).

Physical Properties Analysis

Analyzing the physical properties of peptides similar to hippuryl-glycyl-glycine involves understanding their solubility, phase behavior, and interaction with solvents. Studies on the synthesis of related compounds and their behavior in various solvents lay the groundwork for comprehending the physical properties of hippuryl-glycyl-glycine (Savage et al., 2005).

Chemical Properties Analysis

The chemical properties of hippuryl-glycyl-glycine can be inferred from studies on similar compounds, focusing on their reactivity, stability, and interaction with other molecules. The enzymatic activities involved in the synthesis of hippuric acid, for instance, shed light on the potential chemical properties and reactivity of hippuryl-glycyl-glycine (Chantrenne, 1955).

Scientific Research Applications

Assay Development for Angiotensin-Converting Enzyme

Hippuryl-glycyl-glycine (HGG) has been prominently used in the development of assays for angiotensin-converting enzyme (ACE). One notable application is a colorimetric procedure for serum ACE assay, where serum is incubated with HGG and the liberated glycyl-glycine is measured (Neels, van Sande, & Scharpe, 1983). This method demonstrates good precision and correlates well with high-pressure liquid chromatographic procedures for determining hippuric acid.

Screening of ACE Inhibitors from Plant Extracts

HGG has also been utilized in screening methods for potential ACE inhibitors from plant extracts. A method based on the cleavage of HGG by ACE and the subsequent reaction with trinitrobenzenesulfonic acid forms a detectable compound, facilitating the identification of ACE inhibitors (Serra, Cortes, Lombardi, Braga de Oliveira, & Braga, 2005).

Substrate for Radiochemical Assay of ACE

HGG has been synthesized and evaluated as a substrate in the radiochemical assay of ACE. This application is advantageous due to its increased sensitivity and lack of interference by nonionic detergents or lipids (Rohrbach, 1978).

Investigation of ACE in Human Tissues

Studies involving HGG have provided insights into the distribution of ACE in various human tissues. Using assays involving the hydrolysis of HGG, significant ACE activities were detected in different human tissues, aiding in understanding the role of ACE in physiology and pathology (van Sande, Scharpe, Neels, & van Camp, 1985).

ACE Inhibitor Analysis in Clinical Research

HGG has been instrumental in the analysis of ACE inhibitors in clinical research, such as the determination of benazeprilat in plasma and urine. This enzyme inhibition assay provides valuable data for assessing drug bioavailability and pharmacokinetics (Graf, Frueh, & Schmid, 1988).

properties

IUPAC Name

2-[[2-[(2-benzamidoacetyl)amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c17-10(15-8-12(19)20)6-14-11(18)7-16-13(21)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,18)(H,15,17)(H,16,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQZRSVDAIOAIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185310
Record name Hippuryl-glycyl-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hippuryl-glycyl-glycine

CAS RN

31384-90-4
Record name Hippuryl-glycyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031384904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC89186
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89186
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hippuryl-glycyl-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
216
Citations
ME van Sande, SL Scharpé, HM Neels… - Clinica chimica acta, 1985 - Elsevier
… were used: one which measures the hydrolysis of the substrate hippuryl-glycyl-glycine, … deter~nation consists of incubating 10 ~1 tissue homogenate in a buffered hippuryl-glycyl-glycine …
Number of citations: 89 www.sciencedirect.com
CP Serra, SF Côrtes, JA Lombardi, AB De Oliveira… - Phytomedicine, 2005 - Elsevier
… The method is based on the cleavage of the substrate hippuryl-glycyl-glycine by ACE and subsequent reaction with trinitrobenzenesulfonic acid to form 2,4,6-trinitrophenyl-glycyl-glycine…
Number of citations: 79 www.sciencedirect.com
GE Sander, DW West, CG Huggins - Biochimica et Biophysica Acta (BBA) …, 1971 - Elsevier
… -histidyl-leucine and hippuryl-glycyl-glycine show inhibition of the … Hippuryl-glycyl-glycine concentrations of 5" 10 -3 M are … -histidyl-leucine over hippuryl-glycyl-glycine may be explained …
Number of citations: 37 www.sciencedirect.com
JL Groff, JB Harp, M Digirolamo - Clinical Chemistry, 1993 - academic.oup.com
… an established reaction catalyzed by y-glutamyltransferase (GGT; EC 2.3.2.2) to the ACE reaction, which releases glycylglycine from the artificial substrate hippuryl-glycyl-glycine. The …
Number of citations: 34 academic.oup.com
HM Neels, DA Vanden Berghe, AJ Neetens… - …, 1983 - karger.com
… The enzyme activity was deter mined by means of an assay employing hippuryl-glycyl-glycine as a substrate. The hippuric acid end product was separated from the substrate by …
Number of citations: 7 karger.com
P Graf, F Frueh, K Schmid - … of Chromatography B: Biomedical Sciences and …, 1988 - Elsevier
… Urine samples were incubated with [“HI hippuryl-glycyl-glycine and with rabbit lung extract as the source of ACE. Released [“HI hippuric acid was quantified by liquid scintillation …
Number of citations: 20 www.sciencedirect.com
JA Weare - Biochemical and Biophysical Research …, 1982 - Elsevier
… In 4 M chloride or acetate, amidination with methyl acetimidate produced derivatives with up to a 4-fold increase in activity with hippuryl-glycyl-glycine as substrate. Modification with …
Number of citations: 23 www.sciencedirect.com
HM Neels, ME Van Sande, SL Scharpe - Clinical chemistry, 1983 - academic.oup.com
… Serum (10 L) is incubated for 30 mm with hippurylglycyl-glycine as described earlier (C/in Chem 28: 13521355, 1982). After a Folin-Wu deproteinization, the liberated glycyl-glycine is …
Number of citations: 83 academic.oup.com
VM Lauta - Recenti progressi in medicina, 1990 - europepmc.org
… Synthetic acylated tripeptides such as radiolabelled hippuryl-histidyl-leucine and hippuryl-glycyl-glycine have been found to be the most suitable substrates for determining the activity …
Number of citations: 10 europepmc.org
M VAN SANDE, S SCHARPE, F VAN HOOF… - 1987 - researchgate.net
… The enzyme assays were carried out by hplc, using hippuryl-glycyl-glycine as the substrate … (Neels et al., 1983), using hippuryl-glycyl-glycine as the substrate. One unit of converting …
Number of citations: 1 www.researchgate.net

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